molecular formula C12H15NO3 B7784608 4-(1,3-Benzodioxol-5-yloxy)piperidine CAS No. 162402-36-0

4-(1,3-Benzodioxol-5-yloxy)piperidine

Cat. No.: B7784608
CAS No.: 162402-36-0
M. Wt: 221.25 g/mol
InChI Key: ARQNAYWIXWXEDR-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yloxy)piperidine is an organic compound with the molecular formula C12H15NO3. It is characterized by the presence of a piperidine ring bonded to a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)piperidine typically involves the reaction of piperidine with a benzodioxole derivative. One common method includes the nucleophilic substitution reaction where piperidine reacts with 1,3-benzodioxole-5-chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperidine ring .

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)piperidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-yloxy)piperidine is unique due to its combined piperidine and benzodioxole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from simpler piperidine or benzodioxole derivatives .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-11-12(15-8-14-11)7-10(1)16-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQNAYWIXWXEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286379
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-36-0
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162402-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Benzodioxol-5-yloxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-m-methoxyphenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 208°-209°; [α]D =-29.1° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-m-methoxyphenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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